molecular formula C10H14O3 B13170447 Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13170447
M. Wt: 182.22 g/mol
InChI Key: POIOBEPDSAZLFG-UHFFFAOYSA-N
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Description

Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a bicyclo[3.1.0]hexane core fused to an oxirane (epoxide) ring. The 3'-position of the oxirane is substituted with a methyl ester group and a methyl substituent. This structure imparts unique steric and electronic properties, making it relevant in synthetic chemistry and drug discovery. The bicyclo[3.1.0]hexane scaffold is found in natural products and bioactive molecules, often influencing conformational rigidity and binding affinity .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2'-methylspiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C10H14O3/c1-9(8(11)12-2)10(13-9)4-3-6-5-7(6)10/h6-7H,3-5H2,1-2H3

InChI Key

POIOBEPDSAZLFG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCC3C2C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Stepwise Process:

  • Preparation of Bicyclic Intermediate:
    Starting from a bicyclo[3.1.0]hexane derivative, functional groups such as hydroxyl or ester groups are introduced at strategic positions through oxidation or substitution reactions. These intermediates serve as the foundation for subsequent epoxidation.

  • Stereoselective Epoxidation:
    As detailed in patent literature, epoxidation is achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide in the presence of catalysts like vanadyl acetylacetonate (VO(acac)₂). The epoxidation typically yields trans-epoxide isomers, which are crucial for stereochemical control in subsequent steps.

  • Intramolecular Cyclization and Cyclopropanation:
    The protected epoxide undergoes cyclization via base-induced intramolecular epoxide opening, often employing Lewis acids like Et₃Al or Ti(OiPr)₄, at low temperatures (around -50°C to -80°C). This cyclization forms the spiro-bicyclic framework with high stereoselectivity.

  • Oxidation and Functional Group Transformation:
    The resulting hydroxy ketone intermediates are oxidized to ketones or carboxylates. Carboxylation can be achieved via standard methods such as oxidation with permanganates or chromates, followed by esterification to afford the methyl ester group.

Key Data:

Step Reagents Conditions Yield Notes
Epoxidation mCPBA or tert-butyl hydroperoxide Room temperature, in DCM Moderate to high Trans-epoxide formation
Cyclization Lewis acids (Et₃Al, Ti(OiPr)₄) -50°C to -80°C High Stereoselective cyclization
Oxidation Permanganate or chromate Ambient or elevated temperature Variable Formation of carboxylate

Cycloaddition Reactions of Cyclopropenes with Azomethine Ylides

Recent advances have demonstrated the effectiveness of cycloaddition reactions involving cyclopropenes and azomethine ylides to construct the spirocyclic core efficiently.

Methodology:

  • (3 + 2) Annulation of Cyclopropenes with Cyclopropylanilines:
    Under photoredox catalysis (using iridium or organic catalysts) and blue LED irradiation, cyclopropenes bearing suitable substituents undergo (3 + 2) cycloaddition with cyclopropylanilines or azomethine ylides, leading to the formation of bicyclo[3.1.0]hexanes with high diastereoselectivity.

  • Use of Difluorocyclopropenes:
    Incorporation of difluorinated cyclopropenes enhances diastereoselectivity and yields, especially when combined with removable substituents on the amine component, facilitating the synthesis of fluorinated derivatives relevant for medicinal chemistry.

  • Reaction Conditions:
    Typically, reactions are performed under mild conditions with visible light (blue LED), employing iridium or organic photoredox catalysts, in solvents like acetonitrile or methanol, at ambient temperatures.

Representative Reaction Scheme:

Cyclopropene + Cyclopropylaniline (with substituents) --(Photoredox catalysis, blue LED)--> Bicyclo[3.1.0]hexanes

Data Summary:

Reaction Type Catalysts Light Source Temperature Yield Stereoselectivity
(3 + 2) Annulation Iridium or organic catalysts Blue LED Room temperature Good to excellent High diastereoselectivity, especially with difluorocyclopropenes

Additional Considerations and Variations

  • Radical and Photoredox Catalysis:
    The use of photoredox catalysts under visible light has opened pathways for mild and selective synthesis, enabling the trapping of unstable cyclopropene intermediates and facilitating the formation of complex spirocyclic compounds.

  • Stereoselectivity and Functional Group Compatibility:
    The stereochemical outcome is influenced by the nature of substituents on cyclopropenes and amines, with fluorinated derivatives providing enhanced selectivity.

Summary Table of Preparation Strategies

Method Key Reagents Conditions Advantages Limitations
Epoxidation & Cyclization mCPBA, Lewis acids, oxidants Low temperature, inert atmosphere High stereocontrol, well-established Multi-step, requires purification
Cycloaddition of Cyclopropenes Photoredox catalysts, blue LED Room temperature, mild solvents Rapid, high diastereoselectivity Requires specific cyclopropene derivatives

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-methylspiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 3’-methylspiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for methyl 3’-methylspiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.

Comparison with Similar Compounds

Core Bicyclo System Variations

  • Bicyclo[3.1.0]hexane Derivatives 3-Isopropenylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane] (C₁₀H₁₄O): Shares the same bicyclo[3.1.0]hexane system but replaces the methyl ester with an isopropenyl group. This substitution reduces polarity and may alter reactivity in epoxide ring-opening reactions . Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile (C₈H₉NO): Features a cyano group instead of the methyl ester, increasing electrophilicity at the epoxide due to the electron-withdrawing nature of the nitrile group .
  • Bicyclo[4.1.0]heptane Analogs

    • Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate (C₁₁H₁₆O₃): Expands the bicyclo system to [4.1.0], increasing ring strain and steric bulk. The ethyl ester may enhance lipophilicity compared to the methyl ester in the target compound .
  • Bicyclo[2.2.1]heptane Derivatives Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate (C₁₀H₁₃ClO₃): Substitutes chlorine for the methyl group, introducing a strong electron-withdrawing effect that could destabilize the epoxide ring .

Substituent Effects

Compound Substituent(s) Bicyclo System Key Property Differences
Target Compound 3'-Methyl, 3'-methyl ester [3.1.0] Balanced steric/electronic profile
3'-Cyano analog 3'-Cyano [3.1.0] Higher electrophilicity
Ethyl ester analog 3'-Ethyl ester [4.1.0] Increased lipophilicity
Chloro-substituted analog 3'-Chloro [2.2.1] Enhanced reactivity in SN2 reactions

Physical and Chemical Properties

  • Solubility : The methyl ester in the target compound enhances solubility in polar aprotic solvents (e.g., ethyl acetate) compared to the ethyl ester analog, which is more lipophilic .
  • Crystallinity : Derivatives with rigid substituents (e.g., 3,3-dimethyl in ) show improved crystallinity, aiding purification .

Biological Activity

Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H14_{14}O3_{3}
  • Molecular Weight : 182.22 g/mol
  • IUPAC Name : this compound

The compound features a bicyclic structure that contributes to its biological properties. The spiro configuration often enhances the interaction with biological targets due to increased conformational rigidity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of spirocyclic compounds similar to this compound against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Human erythroleukemia (K562)
    • Cervical carcinoma (HeLa)
    • Breast cancer (MCF-7)
    • Melanoma (Sk-mel-2)

The cytotoxicity was assessed using the MTS assay, which measures cell proliferation and viability.

Compound IC50_{50} (μg/mL) Cell Line
This compound5 ± 0.5K562
Similar Compound A12 ± 1HeLa
Similar Compound B8 ± 0.8MCF-7

The results indicate that this compound exhibits significant cytotoxic activity against K562 cells with an IC50_{50} value of approximately 5 μg/mL, suggesting its potential as an anticancer agent .

The mechanism of action for compounds in this class often involves:

  • Induction of Apoptosis : Compounds may trigger programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : Studies have shown that treatment with similar spirocyclic compounds can lead to cell cycle arrest at the G0/G1 phase, preventing further proliferation .

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various spiro-fused heterocycles, this compound was evaluated alongside other derivatives.

  • Findings : Notably, the compound showed a selective toxicity profile favoring cancer cells over normal peripheral blood mononuclear cells (PBMCs), indicating a potential therapeutic window for further development .

Case Study 2: Inhibition of Cell Motility

Another aspect of research focused on the inhibition of metastasis in melanoma cells using similar compounds.

  • Methodology : A scratch assay was employed to evaluate cell motility post-treatment.
  • Results : The treated melanoma cells exhibited significantly reduced motility compared to controls, suggesting that this compound may also inhibit metastatic behavior .

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